N-Methyl Naltrexone Sulfate
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Overview
Description
N-Methyl Naltrexone Sulfate is a peripherally acting μ-opioid receptor antagonist. It is primarily used to counteract the side effects of opioid drugs, such as constipation, without affecting pain relief. This compound is particularly valuable in palliative care settings where opioid-induced constipation is a common issue .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl Naltrexone Sulfate is synthesized through the N-methylation of naltrexone. The process involves the reaction of naltrexone with methylating agents under controlled conditions. Common reagents include methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-Methyl Naltrexone Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naltrexone derivatives with altered pharmacological properties .
Scientific Research Applications
N-Methyl Naltrexone Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on opioid receptors and its potential role in modulating biological pathways.
Medicine: Primarily used to treat opioid-induced constipation in patients with chronic pain or advanced illness. It is also being investigated for other therapeutic uses, such as in the treatment of opioid addiction and certain gastrointestinal disorders.
Industry: Utilized in the pharmaceutical industry for the development of new drugs and formulations .
Mechanism of Action
N-Methyl Naltrexone Sulfate exerts its effects by antagonizing μ-opioid receptors in the gastrointestinal tract. This prevents opioids from binding to these receptors, thereby reducing opioid-induced constipation without affecting the central analgesic effects of opioids. The compound’s quaternary ammonium structure prevents it from crossing the blood-brain barrier, ensuring its peripheral action .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: A non-selective opioid receptor antagonist used primarily for the treatment of alcohol and opioid dependence.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Nalmefene: Similar to naltrexone, used for the treatment of alcohol dependence
Uniqueness
N-Methyl Naltrexone Sulfate is unique due to its inability to cross the blood-brain barrier, which allows it to counteract peripheral opioid effects without interfering with central analgesia. This makes it particularly useful in managing opioid-induced constipation without compromising pain management .
Properties
Molecular Formula |
C21H25NO7S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-yl] sulfate |
InChI |
InChI=1S/C21H25NO7S/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-15(29-30(25,26)27)18(17)28-19(20)14(23)6-7-21(20,24)16(22)10-13/h4-5,12,16,19,24H,2-3,6-11H2,1H3/t16-,19+,20+,21-,22?/m1/s1 |
InChI Key |
SFSKDPJZGSPJJC-GAAHOAFPSA-N |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OS(=O)(=O)[O-])O4)O)CC6CC6 |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OS(=O)(=O)[O-])O4)O)CC6CC6 |
Origin of Product |
United States |
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